molecular formula C8H5BrClFO B8727021 1-(2-Bromo-4-chloro-3-fluorophenyl)ethanone

1-(2-Bromo-4-chloro-3-fluorophenyl)ethanone

Cat. No. B8727021
M. Wt: 251.48 g/mol
InChI Key: NOJYTLBGSSNAQV-UHFFFAOYSA-N
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Patent
US09447110B2

Procedure details

A solution of Intermediate 12B (18.6 g, 47 mmol) in AcOH (200 mL), H2O (150 mL) and H2SO4 (2.0 mL) was stirred at 110° C. for 4 h. Most of the solvent was removed and the residue was diluted with EtOAc (400 mL), washed with H2O (5×20 mL), saturated NaHCO3, 1N NaOH, and brine. The solvent was removed to give Intermediate 12C (10 g, 84% yield) as a low melting solid. 1H NMR (400 MHz, DMSO-d6) δ 7.42 (q, J=6.8, 6.4 Hz, 1H), 7.24 (q, J=6.4, 5.2 Hz, 1H), 2.5 (s, 3H) ppm.
Name
Intermediate 12B
Quantity
18.6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
84%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([F:8])=[C:6]([Cl:9])[CH:5]=[CH:4][C:3]=1[C:10]([OH:22])=[C:11](C(OCC)=O)C(OCC)=O>CC(O)=O.O.OS(O)(=O)=O>[Br:1][C:2]1[C:7]([F:8])=[C:6]([Cl:9])[CH:5]=[CH:4][C:3]=1[C:10](=[O:22])[CH3:11]

Inputs

Step One
Name
Intermediate 12B
Quantity
18.6 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1F)Cl)C(=C(C(=O)OCC)C(=O)OCC)O
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
O
Name
Quantity
2 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Most of the solvent was removed
ADDITION
Type
ADDITION
Details
the residue was diluted with EtOAc (400 mL)
WASH
Type
WASH
Details
washed with H2O (5×20 mL), saturated NaHCO3, 1N NaOH, and brine
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC(=C1F)Cl)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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